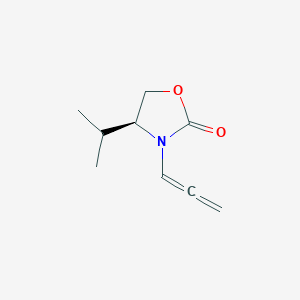
(4S)-4-(1-methylethyl)-3-(1,2-propadienyl)-2-Oxazolidinone
描述
(4S)-4-(1-methylethyl)-3-(1,2-propadienyl)-2-Oxazolidinone is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(4S)-4-(1-methylethyl)-3-(1,2-propadienyl)-2-oxazolidinone is a chiral oxazolidinone derivative with significant biological activity. This compound is part of a broader class of oxazolidinones, which are recognized for their pharmacological properties, particularly in antibacterial applications. Recent studies suggest that beyond their antibacterial effects, oxazolidinones may exhibit a range of biological activities including anti-inflammatory, anti-tumor, and antiviral properties.
- Molecular Formula : C9H13NO2
- Molecular Weight : 167.205 g/mol
- CAS Number : 678188-97-1
- LogP : 2.5 (indicating moderate lipophilicity)
The biological activity of this compound primarily involves its interaction with various molecular targets. The compound’s chiral nature allows it to selectively bind to specific sites on enzymes and receptors, influencing biochemical pathways. Notably, oxazolidinones are known to inhibit bacterial protein synthesis by binding to the 50S subunit of the ribosome, thus preventing the formation of peptide bonds.
Antibacterial Activity
Oxazolidinones are widely recognized for their antibacterial properties. For instance, the related compounds Linezolid and Tedizolid have been approved for clinical use against Gram-positive bacterial infections. Research indicates that this compound may exhibit similar efficacy against resistant strains of bacteria.
Case Study : A study evaluating a novel oxazolidinone compound demonstrated its effectiveness in mouse models of Staphylococcus aureus infection, showing comparable results to Linezolid in methicillin-susceptible strains and superior efficacy against resistant strains .
Anti-inflammatory Activity
Emerging data suggest that oxazolidinones may possess anti-inflammatory properties. A review highlighted various derivatives that exhibit anti-inflammatory effects through modulation of inflammatory cytokines and pathways .
Anti-tumor Activity
Some studies have indicated that certain oxazolidinone derivatives can inhibit tumor cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells or interference with cell cycle progression.
Antiviral Activity
Research has also explored the potential antiviral effects of oxazolidinones. Initial findings suggest that some derivatives can inhibit viral replication by targeting viral proteins or host cell factors involved in the viral life cycle.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (4R)-4-(1-methylethyl)-3-(1,2-propadienyl)-2-Oxazolidinone | Structure | Antibacterial |
| (4S)-4-(1-methylethyl)-2-oxazolidinone | Lacks propadienyl group | Reduced reactivity |
| (4R)-4-(1-methylethyl)-3-(1-propenyl)-2-Oxazolidinone | Contains propenyl group | Different chemical properties |
属性
InChI |
InChI=1S/C9H13NO2/c1-4-5-10-8(7(2)3)6-12-9(10)11/h5,7-8H,1,6H2,2-3H3/t8-/m1/s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQNYEMNBPCVPF-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=O)N1C=C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC(=O)N1C=C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20477073 | |
| Record name | (4S)-3-Propadienyl-4-(propan-2-yl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20477073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
678188-97-1 | |
| Record name | (4S)-3-Propadienyl-4-(propan-2-yl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20477073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















